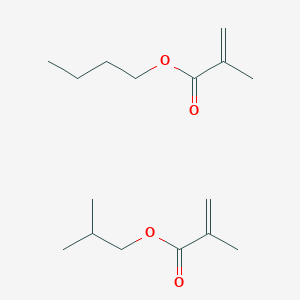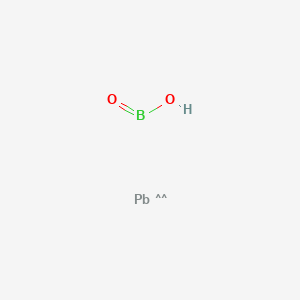
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is a complex organic compound with the molecular formula C22H27N and a molecular weight of 305.46 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and an ethynylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves multiple steps. One common method includes the reaction of 3-cyclohexyl-1-propyne with appropriate reagents to form the desired product . The reaction typically requires specific conditions such as a temperature of 40°C and the use of reagents like ammonium persulfate ((NH4)2S2O8), sodium formate (HCO2Na·2H2O), and dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Cyclohexyl-3-phenylprop-2-yn-1-yl)piperidine
- 1-Cyclohexyl-3-phenylprop-2-yn-1-one
- 3-Cyclohexyl-1-propyne
Uniqueness
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is unique due to the presence of the ethynylphenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C22H27N |
|---|---|
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
1-[1-cyclohexyl-3-(3-ethynylphenyl)prop-2-ynyl]piperidine |
InChI |
InChI=1S/C22H27N/c1-2-19-10-9-11-20(18-19)14-15-22(21-12-5-3-6-13-21)23-16-7-4-8-17-23/h1,9-11,18,21-22H,3-8,12-13,16-17H2 |
InChI-Schlüssel |
FOLSNLACSBCOEO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)C#CC(C2CCCCC2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)



![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)

![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)



